Rocuronium

Vue d'ensemble

Description

Le bromure de rocuronium est un agent bloquant neuromusculaire non dépolarisant utilisé en anesthésie moderne pour faciliter l'intubation trachéale et fournir une relaxation musculaire squelettique pendant la chirurgie ou la ventilation mécanique . Introduit en 1994, c'est un composé aminostéroïde à action rapide et de durée intermédiaire . Le this compound est commercialisé sous les noms commerciaux Zemuron et Esmeron .

Méthodes De Préparation

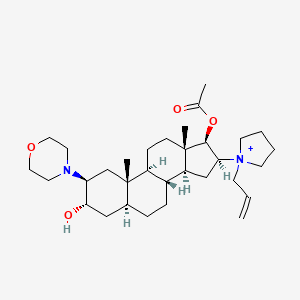

Le rocuronium est synthétisé en utilisant le 2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstan-3α-ol-17β-acétate comme matière de départ. Ce composé est directement mis en réaction avec le 3-bromopropène à température ambiante pour produire du this compound . La réaction est effectuée dans le dichlorométhane pendant 22 heures et le produit est purifié par chromatographie sur colonne . Les méthodes de production industrielle impliquent des procédés similaires mais sont optimisées pour la production à grande échelle, assurant une grande pureté et un rendement élevé .

Analyse Des Réactions Chimiques

Le rocuronium subit diverses réactions chimiques, notamment la substitution et la dégradation. C'est un relaxant musculaire à azote quaternaire qui entre en compétition avec les molécules d'acétylcholine et se lie aux récepteurs muscariniques de l'acétylcholine sur la membrane post-synaptique de la plaque motrice . Les réactifs couramment utilisés dans ces réactions comprennent le chloroforme, l'acide trichloroacétique et le méthanol . Les principaux produits formés par ces réactions comprennent les produits de dégradation analysés par chromatographie liquide couplée à la spectrométrie de masse en tandem .

Applications de la recherche scientifique

Le this compound est largement utilisé dans la recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, il est utilisé pour faciliter l'intubation trachéale et fournir une relaxation musculaire pendant la chirurgie . Dans les études pharmacocinétiques, le this compound est utilisé pour développer des systèmes permettant d'ajuster la vitesse de perfusion continue afin d'obtenir une relaxation musculaire stable . La recherche explore également son calcul posologique basé sur le poids musculaire squelettique chez les patients obèses . De plus, le this compound est étudié pour son utilisation potentielle en toxicologie médico-légale afin d'analyser sa présence dans des échantillons biologiques .

Mécanisme d'action

Le this compound agit comme un antagoniste compétitif des récepteurs nicotiniques de l'acétylcholine au niveau de la jonction neuromusculaire . Il se lie à ces récepteurs, empêchant l'acétylcholine de se lier et provoquant une relaxation musculaire . L'action du this compound est antagonisée par les inhibiteurs de l'acétylcholinestérase tels que la néostigmine et l'édrophonium . L'action rapide et la durée d'action intermédiaire du médicament le rendent approprié pour diverses applications médicales .

Applications De Recherche Scientifique

Rocuronium is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to facilitate tracheal intubation and provide muscle relaxation during surgery . In pharmacokinetic studies, this compound is used to develop systems for adjusting the rate of continuous infusion to achieve stable muscle relaxation . Research also explores its dosage calculation based on skeletal muscle weight in patients with obesity . Additionally, this compound is studied for its potential use in forensic toxicology to analyze its presence in biological samples .

Mécanisme D'action

Rocuronium acts as a competitive antagonist for the nicotinic acetylcholine receptors at the neuromuscular junction . It binds to these receptors, preventing acetylcholine from binding and causing muscle relaxation . This compound’s action is antagonized by acetylcholinesterase inhibitors such as neostigmine and edrophonium . The drug’s rapid onset and intermediate duration of action make it suitable for various medical applications .

Comparaison Avec Des Composés Similaires

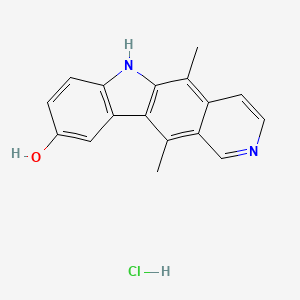

Le rocuronium est comparé à d'autres agents bloquant neuromusculaire non dépolarisants tels que le vécuronium, le pancuronium et l'atracurium . Contrairement à la succinylcholine, qui est un bloquant neuromusculaire dépolarisant, le this compound ne produit pas de changements conformationnels dans le récepteur . Le this compound a un début d'action plus rapide que le vécuronium et est moins puissant . Il est également unique dans sa structure monoquaternaire, qui contribue à ses propriétés pharmacologiques spécifiques .

Propriétés

IUPAC Name |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H53N2O4/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35/h5,23-30,36H,1,6-21H2,2-4H3/q+1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRDKMPIGHSVRX-OOJCLDBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H53N2O4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048339 | |

| Record name | Rocuronium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rocuronium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Complete, 2.84e-05 g/L | |

| Record name | Rocuronium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00728 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rocuronium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Rocuronium acts by competing for cholinergic receptors at the motor end-plate. This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine and edrophonium. Rocuronium acts by competitively binding to nicotinic cholinergic receptors. The binding of vecuronium decreases the opportunity for acetylcholine to bind to the nicotinic receptor at the postjunctional membrane of the myoneural junction. As a result, depolarization is prevented, calcium ions are not released and muscle contraction does not occur. Evidence also suggests that nondepolarizing agents can affect ACh release. It has been hypothesized that nondepolarzing agents bind to postjunctional ("curare") receptors and may therefore interfere with the sodium and potassium flux, which is responsible for depolarization and repolarization of the membranes involved in muscle contraction. | |

| Record name | Rocuronium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00728 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

143558-00-3, 119302-91-9 | |

| Record name | Rocuronium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143558-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rocuronium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143558003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rocuronium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00728 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rocuronium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROCURONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRE554RFEZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rocuronium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

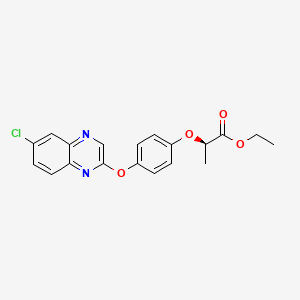

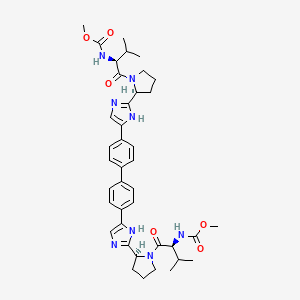

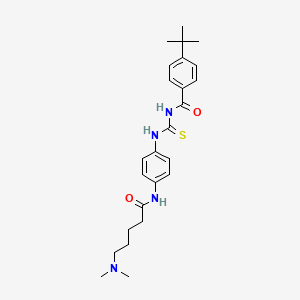

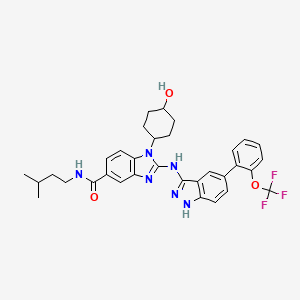

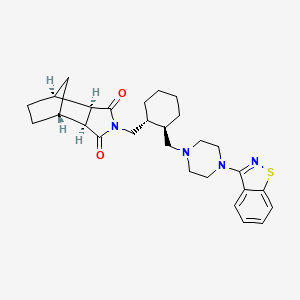

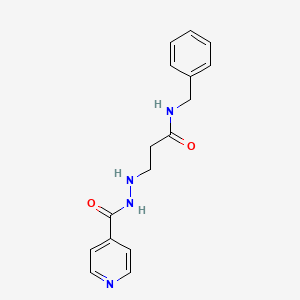

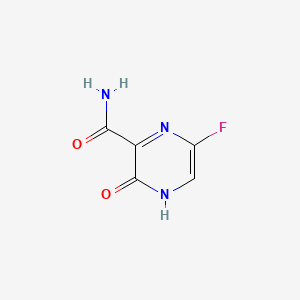

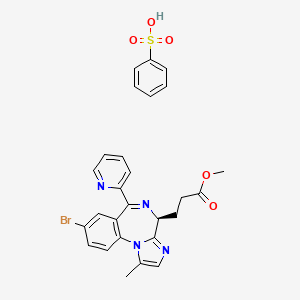

Feasible Synthetic Routes

Q1: What is the mechanism of action of rocuronium bromide?

A1: this compound bromide is a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. [, , , , , , ] It competitively binds to the alpha subunit of nAChRs, preventing acetylcholine from binding and triggering muscle contraction. [, ] This leads to skeletal muscle paralysis. [, , , , , , ]

Q2: How does this compound bromide differ from succinylcholine in terms of its mechanism of action?

A2: Unlike succinylcholine, a depolarizing neuromuscular blocking agent, this compound bromide does not cause depolarization of the muscle membrane. [, , , ] This results in the absence of muscle fasciculations often seen with succinylcholine. [, , ]

Q3: What factors influence the onset and duration of this compound bromide's effect?

A3: Several factors affect the onset and duration of this compound bromide's neuromuscular blockade, including:

- Dose: Higher doses result in faster onset and longer duration. [, , , , , , ]

- Patient age: Elderly patients may experience a prolonged effect. [, ]

- Concomitant medications: Anesthetic agents like isoflurane and sevoflurane potentiate this compound bromide's effect, leading to longer duration. [, , ] Certain medications, such as phenytoin, can reduce its efficacy. []

- Body temperature: Hypothermia can prolong the recovery from this compound-induced neuromuscular blockade. []

Q4: What is the molecular formula and weight of this compound bromide?

A4: The molecular formula of this compound bromide is C32H53BrN2O4, and its molecular weight is 613.7 g/mol.

Q5: Is there any information available on the spectroscopic data of this compound bromide?

A5: The provided research papers do not contain detailed spectroscopic data for this compound bromide.

Q6: What is the typical onset time of this compound bromide at various doses?

A6: The onset time of this compound bromide is dose-dependent.

- 0.6 mg/kg: Approximately 60 seconds for clinically acceptable intubation conditions. [, , , ]

- 0.9 mg/kg: Approximately 60 seconds for excellent intubation conditions, comparable to succinylcholine. [, , , , ]

- 1.2 mg/kg: Offers rapid onset (around 60 seconds) and profound block, suitable for rapid sequence induction when succinylcholine is contraindicated. [, , ]

Q7: How is this compound bromide metabolized and eliminated?

A7: this compound bromide undergoes minimal metabolism and is primarily excreted unchanged in bile. [, ] Renal excretion plays a minor role. []

Q8: What is the impact of renal impairment on this compound bromide clearance?

A8: While renal excretion is not the primary elimination pathway, severe renal impairment can lead to a reduced clearance of this compound bromide. []

Q9: How does sugammadex reverse the neuromuscular blockade induced by this compound bromide?

A9: Sugammadex is a selective relaxant binding agent that encapsulates this compound bromide, forming a stable complex. [, , ] This complex is then renally excreted, effectively reversing the neuromuscular blockade. [, ]

Q10: In what clinical settings is this compound bromide commonly used?

A10: this compound bromide is frequently used in various surgical procedures requiring:

- Rapid sequence induction and intubation: When rapid airway control is necessary, particularly in situations where succinylcholine is contraindicated. [, , , , ]

- Maintenance of neuromuscular blockade: To facilitate surgery and mechanical ventilation. [, , , , , ]

Q11: How does the use of this compound bromide compare to succinylcholine for intubation?

A11: While both are used for tracheal intubation, they have key differences:

- Onset time: Suxamethonium has a slightly faster onset than this compound bromide at commonly used doses. [, , , , ]

- Duration of action: this compound bromide has a longer duration of action compared to the ultra-short action of suxamethonium. [, , , ]

- Side effects: this compound bromide is associated with fewer adverse effects compared to suxamethonium, which can cause muscle fasciculations, hyperkalemia, and malignant hyperthermia in susceptible individuals. [, , , ]

Q12: How does the cost of this compound bromide compare to other neuromuscular blocking agents?

A12: The provided research papers do not provide a comparative cost analysis of this compound bromide with other neuromuscular blocking agents.

Q13: What are the potential adverse effects associated with this compound bromide?

A13: While generally well-tolerated, potential adverse effects of this compound bromide include:

- Hypotension: Can occur due to histamine release, although this is less common than with some other neuromuscular blocking agents. [, ]

- Allergic reactions: Rare but potentially serious. []

- Injection site pain: Can occur, but mixing with lidocaine or sodium bicarbonate may reduce the incidence and severity. []

Q14: Is there any evidence of long-term toxicity associated with this compound bromide?

A14: The long-term effects of this compound bromide have not been extensively studied. The available research primarily focuses on its short-term effects during and immediately following surgical procedures.

Q15: What are the current areas of research focused on this compound bromide?

A15: Ongoing research efforts include:

- Optimizing dosing strategies: To achieve desired neuromuscular blockade while minimizing recovery time and side effects. [, , ]

- Understanding drug interactions: Investigating interactions with other medications commonly used during surgery. [, , , ]

- Improving monitoring techniques: Developing more accurate and reliable methods for assessing neuromuscular blockade depth. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate](/img/structure/B1662783.png)

![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride](/img/structure/B1662792.png)

![sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate](/img/structure/B1662795.png)